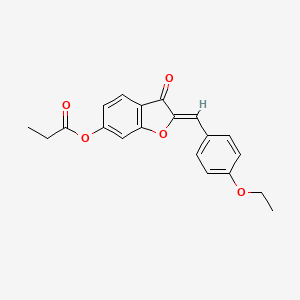

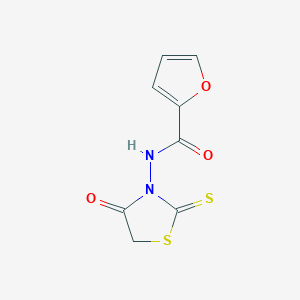

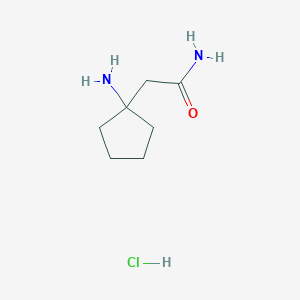

N-(4-氧代-2-硫代噻唑烷-3-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

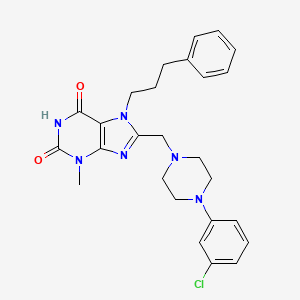

“N-(4-oxo-2-thioxothiazolidin-3-yl)furan-2-carboxamide” is a compound that exhibits a wide range of pharmacological activities . The only derivative of this compound used in clinical practice is the aldose reductase inhibitor epalrestat .

Synthesis Analysis

The synthesis of related compounds involves the coupling of different amines containing aliphatic, substituted aromatic, and heterocyclic moieties, such as oxadiazol, pyrazole, isoxazole, and piperazine with 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid .Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis involves molecular docking simulations. For example, in the case of a related compound, the binding site of the aldose reductase enzyme identified His110, Trp111, Tyr48, and Leu300 as the crucial interaction counterparts responsible for the high-affinity binding .Chemical Reactions Analysis

The compounds studied were found to be potent inhibitors of ALR2 with submicromolar IC50 values . A specific derivative was identified as the most efficacious inhibitor, over five times more potent than epalrestat, with mixed-type inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques such as 1H NMR, LCMS, FTIR, and elemental analysis .科学研究应用

抗癌和抗血管生成作用

Chandrappa 等人 (2010) 的一项研究合成了新型硫代噻唑烷-4-酮衍生物,该衍生物在小鼠艾氏腹水瘤模型中表现出显着的抗癌和抗血管生成作用。这些化合物减少了肿瘤体积和细胞数量,延长了携带 EAT 的小鼠的寿命 (Chandrappa 等人,2010)。

白血病细胞的细胞毒性和凋亡诱导

在另一项研究中,Chandrappa 等人 (2009) 评估了噻唑烷酮衍生物对人白血病细胞的细胞毒性。该研究发现,这些化合物以细胞周期阶段依赖性和剂量依赖性方式表现出抗增殖活性 (Chandrappa 等人,2009)。

抗菌活性

Incerti 等人 (2017) 的一项研究合成了新型 N-(2-苯基-4-氧代-1,3-噻唑烷-3-基)-1,2-苯并噻唑-3-甲酰胺/乙酰胺,并测试了它们的抗菌活性。该研究发现,这些化合物对各种细菌和真菌物种表现出有效的抗菌活性 (Incerti 等人,2017)。

抗真菌和抗菌活性

Kučerová-Chlupáčová 等人 (2020) 对 (4-氧代-2-硫代噻唑烷-3-基)乙酸进行了研究,表明它们具有抗真菌和抗菌活性,特别是对革兰氏阴性菌和真菌病原体。该研究强调了它们作为抗菌剂的潜力 (Kučerová-Chlupáčová 等人,2020)。

对癌细胞系的抗增殖活性

Hekal 等人 (2021) 的一项研究合成了 N-(1,3,4-噻二唑-2-基)呋喃-2-甲酰胺衍生物,并评估了它们对各种人上皮癌细胞系的抗增殖活性。该研究发现,这些化合物是血管内皮生长因子受体-2 (VEGFR-2) 的有效抑制剂,表明它们在癌症治疗中的潜力 (Hekal 等人,2021)。

作用机制

Target of Action

Derivatives of rhodanine, a similar compound, have been known to target aldose reductase, an enzyme implicated in diabetic complications .

Mode of Action

It’s worth noting that similar compounds, such as rhodanine derivatives, have been shown to inhibit aldose reductase .

Biochemical Pathways

Given the known targets of similar compounds, it’s likely that it affects pathways related to aldose reductase and glucose metabolism .

Result of Action

Similar compounds have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .

属性

IUPAC Name |

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S2/c11-6-4-15-8(14)10(6)9-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZQPRHCOZFTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468772.png)

![6-methyl-4-oxo-N-phenethyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2468774.png)

![N-(2,3-dimethylphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2468776.png)

![2-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2468782.png)

![3-{[3-[(4-methylpiperidino)carbonyl]-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2468787.png)